N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide
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Overview
Description
N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide is a complex organic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a pyrazoloquinoline core, which is a fused heterocyclic system, and a nitrobenzamide moiety, which is known for its electron-withdrawing properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazoloquinoline Core: This step often starts with the cyclization of appropriate precursors such as ethyl pyrazole and quinoline derivatives under acidic or basic conditions.
Amidation: The final step involves the formation of the benzamide moiety, which can be accomplished by reacting the nitro-substituted pyrazoloquinoline with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Halogens (chlorine, bromine), alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide involves its interaction with specific molecular targets. The nitrobenzamide moiety can interact with enzymes or receptors, potentially inhibiting their activity. The pyrazoloquinoline core may also play a role in binding to biological macromolecules, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide can be compared with other pyrazoloquinoline derivatives:
N-(1-methylpyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide: Similar structure but with a methyl group instead of an ethyl group, which may affect its biological activity and chemical properties.
N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide: The position of the nitro group is different, which can influence the compound’s reactivity and interactions with biological targets.
N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)-3-aminobenzamide:
Properties
IUPAC Name |
N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O3/c1-2-23-18-15(11-12-6-3-4-9-16(12)20-18)17(22-23)21-19(25)13-7-5-8-14(10-13)24(26)27/h3-11H,2H2,1H3,(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUFRVBSIFRFBDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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